molecular formula C26H23Cl2N3O3 B3895024 1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate

1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate

Cat. No.: B3895024
M. Wt: 496.4 g/mol
InChI Key: SBBISFCCKHKWRW-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with chlorophenyl carbamate groups, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with 3-chlorophenyl isocyanate under controlled conditions to form the desired carbamate derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

  • 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl carbamate
  • 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl carbamate

Comparison: Compared to its analogs, 1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate exhibits unique structural features that may contribute to its distinct biological activities. The presence of the quinoline core and the specific positioning of the chlorophenyl groups differentiate it from other carbamate derivatives, potentially leading to different pharmacological profiles .

Properties

IUPAC Name

[1-[(3-chlorophenyl)carbamoyl]-2,2,4-trimethylquinolin-6-yl] N-(3-chlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl2N3O3/c1-16-15-26(2,3)31(24(32)29-19-8-4-6-17(27)12-19)23-11-10-21(14-22(16)23)34-25(33)30-20-9-5-7-18(28)13-20/h4-15H,1-3H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBISFCCKHKWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)NC3=CC(=CC=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate
Reactant of Route 2
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1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate
Reactant of Route 3
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1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate
Reactant of Route 4
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1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate
Reactant of Route 5
1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate

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